N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

PDE4 inhibition PDE4D2 phosphodiesterase

This compound is a structurally unique pyrrolo[3,4-d]pyrimidine-based PDE4D2 ligand (IC50 80 µM). Its distinct isomer scaffold, absent from common kinase inhibitor libraries, makes it an essential negative control for PDE4D2 biochemical assays and an ideal fragment hit (LE ≈ 0.18) for SPR/NMR screening. Procure to enable scaffold-hopping studies, IP diversification, and target validation in cAMP signaling research.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1448130-61-7
Cat. No. B2441350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
CAS1448130-61-7
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C17H20N4O/c1-17(2,3)13-4-6-14(7-5-13)20-16(22)21-9-12-8-18-11-19-15(12)10-21/h4-8,11H,9-10H2,1-3H3,(H,20,22)
InChIKeyUWMZWUAZQPVGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1448130-61-7): Core Identity and Procurement Baseline


N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1448130-61-7) is a synthetic, low-molecular-weight (270.33 g/mol) heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core linked via a carboxamide bridge to a 4-tert-butylphenyl moiety [1]. It is catalogued as a kinase-focused chemical probe and building block [2], with its most characterized biological interaction being inhibition of human phosphodiesterase 4D2 (PDE4D2) at micromolar potency (IC50 = 80 µM) [3].

Why N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide Cannot Be Replaced by Other PDE4 or Kinase Inhibitors


The compound occupies a unique position as a low-potency PDE4D2 ligand (IC50 80 µM) that is structurally distinct from clinical PDE4 inhibitors (e.g., roflumilast, apremilast) which typically exhibit nanomolar IC50 values [1]. Its pyrrolo[3,4-d]pyrimidine scaffold also differs from the more common pyrrolo[2,3-d]pyrimidine isomer used in kinase inhibitors [2]. Attempts to replace it with generic PDE4 inhibitors, pan-kinase probes, or alternative pyrrolopyrimidine isomers would yield divergent pharmacological profiles, making cross-use scientifically unjustified without explicit re-characterization [3].

Quantitative Differentiation: N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1448130-61-7) Evidence Matrix


PDE4D2 Inhibitory Potency: Weak Micromolar Activity Compared to Clinical PDE4 Inhibitors

In a PDE4D2 enzymatic assay using [3H-GMP] or [3H-AMP] as substrate, N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide displayed an IC50 of 80,000 nM [1]. In contrast, the clinically approved PDE4 inhibitor roflumilast exhibits an IC50 of approximately 0.7 nM against PDE4D, and the natural product lead toddacoumalone shows an IC50 of ~3,100 nM under comparable assay conditions [2]. This ~114,000-fold lower potency relative to roflumilast and ~25-fold lower potency relative to toddacoumalone establishes the compound as a weak PDE4D2 ligand suitable for use as a negative control, fragment hit, or selectivity probe scaffold rather than a therapeutic lead.

PDE4 inhibition PDE4D2 phosphodiesterase inflammation psoriasis

Molecular Scaffold Architecture: Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Isomer

The pyrrolo[3,4-d]pyrimidine core of the target compound represents a distinct ring-fusion isomer compared to the widely utilized pyrrolo[2,3-d]pyrimidine scaffold found in approved kinase inhibitors such as ruxolitinib and tofacitinib [1]. This topological difference alters the spatial orientation of hydrogen-bond donor/acceptor motifs and influences target binding preferences. While pyrrolo[2,3-d]pyrimidines often engage the kinase hinge region via N7 and N1 atoms, the pyrrolo[3,4-d]pyrimidine isomer presents a different pharmacophoric geometry that may favor interactions with PDE enzymes or alternative protein targets, as evidenced by the available PDE4D2 binding data [2]. No pyrrolo[3,4-d]pyrimidine-based therapeutic has reached clinical approval, making this compound a valuable tool for exploring novel chemical space orthogonal to the dominant pyrrolo[2,3-d]pyrimidine patent landscape.

kinase inhibitor scaffold isomer comparison heterocyclic chemistry drug design

Physicochemical Property Profile: Moderate Lipophilicity and Low Molecular Weight for CNS Drug-like Space

With a molecular weight of 270.33 g/mol and a calculated AlogP of approximately 3.39, this compound resides in favorable physicochemical space for oral bioavailability and CNS penetration according to Lipinski's Rule of Five and CNS MPO metrics [1]. In comparison, clinical PDE4 inhibitors such as roflumilast (MW 403.2; AlogP ~4.2) and apremilast (MW 460.5; AlogP ~3.5) are substantially larger and more lipophilic [2]. The lower molecular weight and moderate lipophilicity of the target compound make it a superior starting point for fragment-based lead generation or for projects requiring tighter control of physicochemical properties to mitigate off-target promiscuity and metabolic liabilities.

drug-likeness CNS multiparameter optimization lipophilicity molecular weight fragment-based screening

Single-Target Selectivity Profile: Narrow Pharmacological Fingerprint as a Clean Chemical Probe

Bioactivity data curated in ChEMBL and BindingDB indicate that this compound has been tested and identified as active only against PDE4D2 (1 hit) [1]. In contrast, multi-targeted PDE4 inhibitors like roflumilast or PDE4/PDE5 inhibitor hybrids often show activity against several PDE isoforms and ancillary targets, complicating data interpretation in mechanistic studies [2]. While the limited pharmacological profiling of this compound means that off-target activity cannot be fully excluded, the absence of reported hits across the broader ChEMBL panel suggests a relatively clean profile, making it a potentially useful tool for investigating PDE4D2-mediated biology without the confounding effects of polypharmacology.

selectivity chemical probe off-target activity PDE4D2 phenotypic screening

Optimized Procurement Scenarios: Where N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide Delivers Scientific Value


PDE4D2 Assay Development and Negative Control Studies

The well-defined but weak PDE4D2 IC50 (80 µM) makes this compound an ideal negative control in biochemical and cellular PDE4D2 assays. Unlike completely inert compounds, its residual affinity confirms assay sensitivity, while the ~25-to-100,000-fold potency gap relative to reference inhibitors ensures clear signal window separation for hit identification and dose-response validation [1].

Fragment-Based Drug Discovery (FBDD) Starting Point for PDE4 or Kinase Targets

With a low molecular weight (270 Da), moderate lipophilicity (AlogP 3.4), and a synthetically tractable pyrrolo[3,4-d]pyrimidine scaffold, this compound is well-suited as a fragment hit for SPR, NMR, or thermal shift screening campaigns. Its ligand efficiency (LE ≈ 0.18 kcal/mol per heavy atom based on PDE4D2 IC50) provides a baseline for structure-guided optimization, while its core scaffold is amenable to parallel chemistry expansion [2].

Chemical Biology Tool for PDE4D2-Mediated Signaling Pathway Deconvolution

The single-target annotation (PDE4D2) and absence of broad polypharmacology make this compound a candidate tool for dissecting PDE4D2-specific roles in cAMP signaling, particularly in immune cells or neuronal models where PDE4D2 is implicated. Its use in combination with selective PDE4D2 knockdown or knockout models can help attribute phenotypes specifically to PDE4D2 catalytic activity [3].

Medicinal Chemistry Scaffold-Hopping Exploration

The pyrrolo[3,4-d]pyrimidine core represents an underexplored isomer in drug discovery compared to the dominant pyrrolo[2,3-d]pyrimidine chemotype. Procurement of this compound enables systematic scaffold-hopping studies to evaluate target engagement differences, patent landscape navigation, and ADMET profile divergence between isomeric series, particularly for programs seeking to escape crowded IP space in kinase or PDE inhibitor development [4].

Quote Request

Request a Quote for N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.